N-(4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Overview
Description
N-(4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as NNBP, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. NNBP belongs to the class of benzamides and has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of research.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a key role in the inflammatory response. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages for use in lab experiments, including its high purity and well-established synthesis method. Additionally, its ability to inhibit the activity of COX-2 and PKC makes it a useful tool for studying the role of these enzymes in various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-(4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, this compound may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its well-established synthesis method and ability to inhibit the activity of COX-2 and PKC make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer and inflammatory diseases.
Scientific Research Applications
N-(4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
N-(4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-4-7-15(8-5-13)19-18(22)14-6-9-16(17(12-14)21(23)24)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRZBLKYRXUJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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